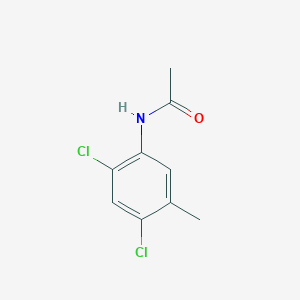

N-(2,4-Dichloro-5-methylphenyl)acetamide

Description

Overview of N-Arylacetamide Compounds in Organic and Medicinal Chemistry

The N-arylacetamide scaffold is a fundamental structural motif in the fields of organic and medicinal chemistry. nih.gov These compounds are recognized as crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other biologically active molecules. nih.gov The amide bond is a prevalent feature in numerous commercial drugs, and the N-arylacetamide core contributes to the therapeutic effects of many well-established medicines.

In medicinal chemistry, N-arylacetamides have been investigated for a broad spectrum of pharmacological activities. nih.gov Research has demonstrated their potential as enzyme inhibitors, targeting enzymes such as α-glucosidase and α-amylase, which are relevant in the management of metabolic disorders. mdpi.com Furthermore, various derivatives have shown promise as anticancer, antidepressant, analgesic, antimicrobial, and antifungal agents. nih.govnih.gov The versatility of the N-arylacetamide structure allows for systematic modifications, enabling researchers to fine-tune the compound's properties to achieve desired biological effects.

Significance of Dichloro- and Methyl-Substituted Phenylacetamides in Chemical Research

The specific substituents on the phenyl ring of an N-arylacetamide play a critical role in determining its physicochemical properties and biological activity. The presence of halogen atoms, such as chlorine, and alkyl groups, like methyl, can significantly influence a molecule's lipophilicity, metabolic stability, and interaction with biological targets.

Dichloro-substitution: The incorporation of two chlorine atoms onto the phenyl ring is a common strategy in the design of bioactive compounds. Halogen substituents are known to enhance the antiproliferative capacity of certain molecules. researchgate.net In the context of phenylacetamides, chloro groups can modulate the compound's electronic properties and steric profile, which can lead to altered binding affinity for specific enzymes or receptors. nih.govroyalsocietypublishing.org For example, chloro-substituted N-arylacetamides have been studied for their potential as urease inhibitors and antibacterial agents. royalsocietypublishing.orgscielo.br The position of the chlorine atoms is crucial, as different isomers can exhibit vastly different biological effects.

Current Research Landscape and Gaps Pertaining to N-(2,4-Dichloro-5-methylphenyl)acetamide

Despite the established significance of the N-arylacetamide scaffold and the functional importance of dichloro- and methyl-substitutions, the specific compound this compound (CAS No. 57046-02-3) appears to be largely unexplored in academic and industrial research literature. A comprehensive search of scientific databases reveals a notable absence of dedicated studies on its synthesis, characterization, or biological evaluation.

The primary mentions of this compound are found within the catalogs of chemical suppliers, where it is listed as a commercially available compound, presumably for use as a building block or intermediate in organic synthesis. cato-chem.comchemicalbook.com This suggests that while the compound is synthetically accessible, it has not been a focus of significant research inquiry.

This lack of published data represents a clear research gap. The specific substitution pattern of this compound distinguishes it from other isomers that have been studied more extensively. For instance, related dichloro- and methyl-substituted phenylacetamides have been investigated for their structural properties and potential activities. nih.govresearchgate.net However, without direct experimental investigation, the biological and chemical properties of this compound remain speculative.

Future research could focus on several key areas:

Synthesis and Optimization: Developing and reporting efficient and scalable synthetic routes to this compound.

Structural Characterization: Performing detailed spectroscopic and crystallographic analysis to fully characterize its chemical structure.

Biological Screening: Evaluating the compound against a wide range of biological targets to identify any potential pharmacological or agrochemical activities. This could include screening for antimicrobial, antifungal, herbicidal, or enzyme inhibitory effects, given the activities of related compounds.

Data Tables

Table 1: Physicochemical Properties of this compound (Data sourced from publicly available chemical databases)

| Property | Value |

| CAS Number | 57046-02-3 |

| Molecular Formula | C₉H₉Cl₂NO |

| Molecular Weight | 218.08 g/mol |

| Canonical SMILES | CC1=CC(=C(C=C1Cl)NC(=O)C)Cl |

Structure

3D Structure

Properties

CAS No. |

57046-02-3 |

|---|---|

Molecular Formula |

C9H9Cl2NO |

Molecular Weight |

218.08 g/mol |

IUPAC Name |

N-(2,4-dichloro-5-methylphenyl)acetamide |

InChI |

InChI=1S/C9H9Cl2NO/c1-5-3-9(12-6(2)13)8(11)4-7(5)10/h3-4H,1-2H3,(H,12,13) |

InChI Key |

NEZICEKVQTXXOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)NC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N 2,4 Dichloro 5 Methylphenyl Acetamide

Classical Acylation Approaches to N-Arylacetamides

The foundational method for the synthesis of N-arylacetamides, including N-(2,4-Dichloro-5-methylphenyl)acetamide, involves the acylation of an aromatic amine. This approach is characterized by its directness and simplicity, typically employing a substituted aniline (B41778) and an acetylating agent.

Synthesis via Reaction of 2,4-Dichloro-5-methylaniline with Acetylating Agents

The most common and straightforward route to this compound is the direct acylation of 2,4-Dichloro-5-methylaniline. This reaction introduces an acetyl group (-COCH₃) to the nitrogen atom of the aniline. The choice of acetylating agent is a key variable in this process, with acetyl chloride and acetic anhydride (B1165640) being the most frequently used reagents. libretexts.org

When acetyl chloride is used, the reaction is vigorous and typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. libretexts.org The reaction of aniline with acetic anhydride is a widely used method for the preparation of acetanilide. ias.ac.in This reaction can be performed under various conditions, including in aqueous media or under solvent-free conditions, which aligns with some principles of green chemistry. ias.ac.inorientjchem.org

The reaction conditions for these classical acylations can be optimized to maximize yield and purity. Key parameters include temperature, reaction time, and the choice of solvent. While often robust, these methods can generate significant waste streams, particularly when stoichiometric amounts of bases are required.

| Acetylating Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Acetyl Chloride | Inert solvent (e.g., dichloromethane, diethyl ether), often with a tertiary amine base (e.g., triethylamine, pyridine) at room temperature or below. | High reactivity, often leading to high yields and faster reaction times. | Corrosive, moisture-sensitive, generates HCl as a byproduct requiring a scavenger. |

| Acetic Anhydride | Can be performed neat, in an inert solvent, or in an aqueous medium. Often requires heating or a catalyst. | Less corrosive and moisture-sensitive than acetyl chloride, can be used in greener solvent systems. | Generally less reactive than acetyl chloride, may require higher temperatures or longer reaction times. The reaction with aniline is a known method for producing acetanilide. ias.ac.in |

Advanced Synthetic Transformations for this compound

In response to the growing demand for more efficient and sustainable chemical processes, advanced synthetic methods for the preparation of N-arylacetamides have been developed. These include catalytic approaches and methodologies guided by the principles of green chemistry.

Catalytic Methods in N-Arylacetamide Synthesis

Catalytic methods offer a more atom-economical and environmentally friendly alternative to classical acylation. Various catalysts have been explored to facilitate the N-acetylation of anilines. For instance, Lewis acids and solid acid catalysts have been shown to be effective. The use of a catalyst can enable the reaction to proceed under milder conditions and can improve selectivity and yield.

For the acylation of anilines, a range of catalysts has been investigated, including metal salts and solid-supported catalysts. For example, bismuth(III) triflate has been shown to be an effective catalyst for the synthesis of 1,2-dihydroquinolines from substituted anilines, demonstrating its potential in activating aniline derivatives for further reactions. researchgate.net While not a direct acetylation, this highlights the utility of Lewis acid catalysis in reactions involving anilines.

| Catalyst Type | Example | Reaction Conditions | Key Features |

| Lewis Acids | Bismuth(III) triflate (Bi(OTf)₃) | Acetonitrile, microwave irradiation | Effective for activating substituted anilines. researchgate.net |

| Solid Acids | Montmorillonite K-10 | Solvent-free or in an inert solvent | Reusable, environmentally friendly, easy separation. |

| Metal Acetates | Zinc acetate | Acetic acid, microwave irradiation | Can be used in greener solvent systems. |

Green Chemistry Approaches for this compound Production

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. tandfonline.com In the context of this compound synthesis, this translates to the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

One prominent green chemistry approach is the use of microwave irradiation to accelerate the reaction, often in the absence of a solvent. ijcrt.org This technique can significantly reduce reaction times and energy consumption. Furthermore, the use of water as a solvent for acylation reactions is a key green strategy, as it is non-toxic, inexpensive, and readily available. orientjchem.org The development of solvent-free and catalyst-free methods for the acylation of anilines with acetic anhydride represents a significant step towards a more sustainable synthesis of N-arylacetamides. orientjchem.org

Challenges and Optimization in the Preparation of this compound

Despite the availability of various synthetic routes, the preparation of this compound is not without its challenges. The reactivity of the starting aniline can be influenced by the presence of the chloro and methyl substituents on the aromatic ring. For instance, the electronic effects of these substituents can impact the nucleophilicity of the amino group. nih.gov

A key challenge in classical acylation is the potential for over-acylation or side reactions, particularly under harsh conditions. Optimization of reaction parameters such as temperature, stoichiometry of reactants, and catalyst loading is crucial to maximize the yield of the desired product and minimize the formation of impurities. In catalytic systems, catalyst deactivation or the need for expensive and toxic metal catalysts can be a concern.

Spectroscopic and Crystallographic Characterization of N 2,4 Dichloro 5 Methylphenyl Acetamide

Vibrational Spectroscopy (FTIR, Raman) for Structural Elucidation

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within N-(2,4-Dichloro-5-methylphenyl)acetamide. The analysis of N-(chloro substituted phenyl)-2,2-dichloroacetamides reveals characteristic vibrational modes for the amide group (-NHCO-), which are also applicable to the title compound. nih.gov

Key vibrational frequencies are associated with the amide linkage. The N-H stretching vibration typically appears as a strong band in the FTIR spectrum. The C=O stretching (Amide I band) is one of the most intense absorptions, sensitive to the electronic environment and hydrogen bonding. The Amide II band, a mix of N-H in-plane bending and C-N stretching, and the Amide III band, which is more complex, also provide structural information. The variation of these amide bond parameters is influenced by the substitution of chlorine atoms on the phenyl ring. nih.gov

The phenyl ring itself exhibits a series of characteristic vibrations. C-H stretching modes of the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region. C=C stretching vibrations within the ring occur in the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring (2,4-dichloro and 5-methyl) influences the exact position and intensity of these bands, as well as the C-H out-of-plane bending vibrations in the lower frequency region, which are characteristic of the substitution pattern. Vibrations corresponding to C-Cl and C-CH₃ stretching are also expected at their characteristic frequencies.

A combined theoretical and experimental study on related molecules like 2,6-dichlorotoluene (B125461) provides a framework for assigning the observed vibrational frequencies based on Total Energy Distribution (TED) calculations. nih.gov

Table 1: Representative Vibrational Frequencies for N-Arylacetamides Data inferred from studies on analogous compounds. nih.govnih.govnist.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3250 | Stretching of the amide N-H bond. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching of C-H bonds on the phenyl ring. |

| C-H Stretch (Aliphatic) | 2980 - 2920 | Stretching of C-H bonds in the methyl groups. |

| C=O Stretch (Amide I) | 1680 - 1650 | Carbonyl stretching, sensitive to H-bonding. |

| N-H Bend (Amide II) | 1550 - 1520 | In-plane N-H bending coupled with C-N stretching. |

| C=C Stretch (Aromatic) | 1600 - 1450 | In-plane stretching of the phenyl ring bonds. |

| C-N Stretch (Amide III) | 1300 - 1200 | C-N stretching coupled with N-H bending. |

| C-Cl Stretch | 800 - 600 | Stretching of the carbon-chlorine bonds. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Purity Analysis (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for confirming the chemical structure, assessing purity, and providing insight into the electronic environment of the nuclei in this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. znaturforsch.com The amide proton (N-H) would typically appear as a broad singlet downfield, with its chemical shift being sensitive to solvent and concentration due to hydrogen bonding. thermofisher.com The aromatic region would display signals for the two protons on the phenyl ring. Due to their different electronic environments, they would likely appear as distinct singlets or doublets with small coupling constants. The methyl group attached to the phenyl ring (-C₆H₂-CH₃) would produce a singlet, as would the acetyl methyl group (-CO-CH₃). The integration of these signals would correspond to the number of protons in each group (1H for NH, 1H for each aromatic CH, 3H for the ring CH₃, and 3H for the acetyl CH₃).

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework. A distinct signal is expected for each carbon atom in a unique electronic environment. The carbonyl carbon of the acetamide (B32628) group would appear significantly downfield. The aromatic carbons would have chemical shifts determined by the substituents; carbons bonded to chlorine atoms would be shifted downfield, while the carbon attached to the amide group and the methyl-substituted carbon would also have characteristic shifts. znaturforsch.com The two methyl carbons (one on the ring and one from the acetyl group) would appear upfield. Studies on various N-(aryl)-substituted acetamides show that the chemical shifts of aromatic carbons are sensitive to the nature and position of substituents on the phenyl ring. znaturforsch.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values based on analogous structures and substituent effects. znaturforsch.comthermofisher.com

| Group | ¹H NMR (Predicted δ) | ¹³C NMR (Predicted δ) |

| -CO-CH₃ | ~ 2.2 ppm (singlet) | ~ 24 ppm |

| Ring-CH₃ | ~ 2.4 ppm (singlet) | ~ 20 ppm |

| Aromatic C-H | ~ 7.3 - 7.8 ppm | ~ 125 - 135 ppm |

| N-H | ~ 8.0 - 9.5 ppm (broad s) | - |

| Aromatic C-Cl | - | ~ 130 - 140 ppm |

| Aromatic C-N | - | ~ 135 - 145 ppm |

| C=O | - | ~ 168 - 170 ppm |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Studies

Mass spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition of this compound. The electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺ corresponding to the exact mass of the compound. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms.

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for N-arylacetamides include:

Alpha-cleavage: Loss of the acetyl group as a ketene (B1206846) (CH₂=C=O), leading to an anilinium-type fragment ion.

Cleavage of the C-N bond: This can lead to the formation of an acylium ion [CH₃CO]⁺ and a substituted aniline (B41778) radical cation.

Loss of Chlorine: Fragmentation may also involve the loss of a chlorine atom from the molecular ion or subsequent fragment ions.

Analysis of related compounds like N-(2,4-dimethylphenyl)acetamide shows a prominent molecular ion peak and fragments corresponding to the loss of the ketene moiety. nih.gov

Single-Crystal X-ray Diffraction Analysis of this compound and Related Analogues

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement, bond lengths, bond angles, and intermolecular interactions in the solid state. carleton.eduub.edu While a specific structure for this compound may not be publicly available, analysis of closely related N-arylacetamides, such as 2-Chloro-N-(2,4-dimethylphenyl)acetamide, provides significant insight into the expected solid-state conformation and packing. nih.gov

In the crystal structures of N-arylacetamides, the acetamide group is typically planar or nearly planar. The relative orientation of the phenyl ring and the amide plane is a key conformational feature. In the structure of 2-chloro-N-(2,4-dimethylphenyl)acetamide, the conformation of the N—H bond is syn to the ortho-substituent on the phenyl ring. nih.gov This suggests that in this compound, the N-H bond would likely be oriented syn to the chlorine atom at the 2-position.

Table 3: Representative Crystallographic Parameters for a Related N-Arylacetamide (2-Chloro-N-(2,4-dimethylphenyl)acetamide) nih.govresearchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.7235 (7) |

| b (Å) | 10.407 (2) |

| c (Å) | 11.451 (2) |

| α (°) | 67.07 (2) |

| β (°) | 86.84 (1) |

| γ (°) | 78.95 (2) |

| Volume (ų) | 508.69 (15) |

| Z (molecules/unit cell) | 2 |

A dominant feature in the crystal structures of N-arylacetamides is the formation of hydrogen bonds. The amide group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). In the solid state, these groups typically form intermolecular N—H⋯O hydrogen bonds. nih.gov

These interactions link the molecules into specific motifs, such as chains or dimers. nih.govresearchgate.net In the case of 2-chloro-N-(2,4-dimethylphenyl)acetamide, molecules are linked into chains through these intermolecular N—H⋯O hydrogen bonds. nih.gov This type of hydrogen bonding network is a critical factor in determining the stability and physical properties of the crystal. The formation of these supramolecular synthons is a key principle in crystal engineering. nih.gov It is highly probable that this compound also forms similar chain-like structures in the solid state, governed by the strong and directional N—H⋯O hydrogen bonds.

Computational and Theoretical Investigations of N 2,4 Dichloro 5 Methylphenyl Acetamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) serves as a powerful tool for predicting the molecular structure and electronic properties of N-(2,4-Dichloro-5-methylphenyl)acetamide. xisdxjxsu.asia Computational chemists commonly employ hybrid functionals, such as B3LYP, paired with basis sets like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. nih.govchemmethod.com This level of theory is effective for optimizing the molecular geometry to its lowest energy state, revealing detailed information about bond lengths, bond angles, and dihedral angles. nih.gov

The optimization process for this compound would predict a non-planar structure, primarily due to the spatial arrangement of the acetamide (B32628) group relative to the dichloromethylphenyl ring. The planarity of the phenyl ring is maintained, but the amide linkage introduces a distinct orientation. The N-H bond of the acetamide group is typically found to be syn to the ortho-chloro substituent on the phenyl ring, a common conformational feature in related N-(chlorophenyl)acetamides. researchgate.net

Key structural parameters, derived from DFT calculations on analogous molecules, provide an accurate estimation of the geometry. chemmethod.commdpi.com For instance, the C-Cl bond lengths are influenced by their position on the phenyl ring, while the amide C=O and C-N bonds exhibit lengths characteristic of delocalized systems due to resonance.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Value | Parameter | Value |

| C=O | 1.235 | C-N-H | 116.5 |

| C-N (amide) | 1.360 | N-C=O | 124.0 |

| N-C (phenyl) | 1.420 | C-C-Cl (ortho) | 120.5 |

| C-Cl (ortho) | 1.738 | C-C-Cl (para) | 119.8 |

| C-Cl (para) | 1.745 | C-N-C (phenyl) | 128.0 |

Quantum Chemical Analysis of Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

The chemical reactivity of this compound can be effectively understood through the analysis of quantum chemical descriptors. irjweb.com The Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. semanticscholar.org

The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.netsemanticscholar.org For this compound, the HOMO is typically localized over the dichloromethylphenyl ring and the nitrogen atom of the amide group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed across the carbonyl group and the phenyl ring, suggesting these areas are susceptible to nucleophilic attack.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. xisdxjxsu.asia In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, such as the oxygen atom of the carbonyl group. Regions of positive potential (blue) are electron-deficient and represent sites for nucleophilic attack, often found around the amide hydrogen atom.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.

| Parameter | Formula | Typical Value (eV) | Description |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | -6.50 | Electron-donating ability |

| LUMO Energy (ELUMO) | - | -1.25 | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.25 | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | 6.50 | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | 1.25 | Energy released when gaining an electron |

| Chemical Hardness (η) | (I - A) / 2 | 2.625 | Resistance to change in electron distribution |

| Electronegativity (χ) | (I + A) / 2 | 3.875 | Power to attract electrons |

| Electrophilicity Index (ω) | χ2 / (2η) | 2.86 | Propensity to accept electrons |

Spectroscopic Simulations and Vibrational Assignments (e.g., FTIR, Raman, UV-Vis)

Computational methods are instrumental in simulating and interpreting the spectroscopic signatures of this compound. DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in Fourier-Transform Infrared (FTIR) and Raman spectra. cardiff.ac.uknih.gov These theoretical spectra aid in the assignment of experimental bands to specific molecular vibrations. researchgate.net

The calculated vibrational spectrum for this molecule would show characteristic peaks for the amide group, such as the N-H stretching vibration, the C=O stretching (Amide I band), and the N-H bending coupled with C-N stretching (Amide II band). Vibrations associated with the substituted phenyl ring, including C-H stretching, C=C ring stretching, and C-Cl stretching, would also be predicted. Theoretical calculations often require the use of a scaling factor to better match experimental frequencies due to the harmonic approximation used in the calculations. researchgate.net

Time-Dependent DFT (TD-DFT) is used to simulate electronic transitions, such as those observed in UV-Vis spectroscopy. This analysis provides information on the absorption wavelengths (λmax), excitation energies, and oscillator strengths, which are related to the intensity of absorption bands. The primary electronic transitions are typically from HOMO to LUMO, often characterized as π → π* transitions within the aromatic system.

| Vibrational Mode | Predicted Frequency (cm-1) | Description |

|---|---|---|

| N-H Stretch | ~3350 | Amide N-H bond stretching |

| C-H Stretch (Aromatic) | 3100 - 3000 | Phenyl ring C-H bonds |

| C-H Stretch (Methyl) | 2980 - 2920 | Methyl group C-H bonds |

| C=O Stretch (Amide I) | ~1680 | Amide carbonyl stretching |

| N-H Bend (Amide II) | ~1540 | Coupled N-H bending and C-N stretching |

| C=C Stretch (Aromatic) | 1600 - 1450 | Phenyl ring skeletal vibrations |

| C-Cl Stretch | 850 - 650 | Carbon-chlorine bond stretching |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. acadpubl.eu It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E(2)). nih.gov A higher E(2) value indicates a stronger interaction and greater charge delocalization.

For this compound, NBO analysis reveals significant delocalization of the lone pair electrons on the nitrogen atom (n(N)) into the antibonding orbital of the adjacent carbonyl group (π(C=O)). This interaction is characteristic of the amide resonance and contributes to the planarity and stability of the amide bond. Similarly, the lone pairs on the carbonyl oxygen (n(O)) and the chlorine atoms (n(Cl)) can interact with antibonding orbitals of the phenyl ring (π(C-C)), influencing the electronic properties of the molecule. These intramolecular charge transfers are crucial for stabilizing the molecular structure. ekb.eg

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(N) | π(C=O) | ~50-60 | Amide resonance, strong stabilization |

| n(O) | σ(N-Camide) | ~25-30 | Hyperconjugation, stabilization |

| n(Cl) | π(C=C)phenyl | ~2-5 | Lone pair delocalization into the ring |

| π(C=C)phenyl | π(C=C)phenyl | ~15-20 | π-conjugation within the phenyl ring |

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound involves exploring the potential energy surface to identify stable conformers (energy minima) and the energy barriers (transition states) that separate them. nih.gov

Computational methods can systematically vary key dihedral angles, such as the one defining the rotation around the N-C(phenyl) bond, to map out the energy landscape. mdpi.com For N-arylacetamides, the rotation around this bond is of particular interest as it determines the relative orientation of the acetamide group and the phenyl ring. ed.ac.uk The calculations typically reveal that the planar or near-planar conformations are higher in energy due to steric hindrance between the carbonyl oxygen or amide proton and the substituents on the ring, especially the ortho-chloro group. The most stable conformer is generally one where the phenyl ring is significantly twisted relative to the amide plane, minimizing steric repulsion. nih.gov Understanding the energy differences between various conformers and the barriers to their interconversion is crucial for predicting the molecule's dynamic behavior in different environments. osti.gov

Chemical Reactivity and Derivatization Pathways of N 2,4 Dichloro 5 Methylphenyl Acetamide

Reactions at the Amide Nitrogen

The nitrogen atom of the acetamido group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with various electrophiles. However, the delocalization of this lone pair into the adjacent carbonyl group and the aromatic ring can moderate its reactivity.

N-Alkylation and N-Acylation Reactions

N-alkylation of acetanilides can be achieved using various alkylating agents under basic conditions. The base is required to deprotonate the amide nitrogen, forming a more potent nucleophile. Similarly, N-acylation involves the introduction of an acyl group to the nitrogen atom, typically through reaction with an acyl halide or anhydride (B1165640). While specific studies on N-(2,4-dichloro-5-methylphenyl)acetamide are not prevalent, the general reactivity of acetanilides suggests that these transformations are feasible. nih.gov

Table 1: Plausible N-Alkylation and N-Acylation Reactions of this compound

| Reaction Type | Reagent Class | Specific Example | Expected Product |

| N-Alkylation | Alkyl Halide | Methyl iodide (CH₃I) | N-methyl-N-(2,4-dichloro-5-methylphenyl)acetamide |

| N-Alkylation | Dialkyl Sulfate (B86663) | Diethyl sulfate ((C₂H₅)₂SO₄) | N-ethyl-N-(2,4-dichloro-5-methylphenyl)acetamide |

| N-Acylation | Acyl Halide | Acetyl chloride (CH₃COCl) | N-acetyl-N-(2,4-dichloro-5-methylphenyl)acetamide |

| N-Acylation | Acid Anhydride | Acetic anhydride ((CH₃CO)₂O) | N-acetyl-N-(2,4-dichloro-5-methylphenyl)acetamide |

Reactions on the Dichloromethylphenyl Ring

The aromatic ring of this compound is substituted with two chlorine atoms, a methyl group, and an acetamido group. These substituents influence the ring's reactivity towards both electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution Reactions

The acetamido group is a moderately activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. libretexts.orgbiosynth.com Conversely, the chlorine atoms are deactivating yet also ortho-, para-directing. researchgate.net The methyl group is a weakly activating, ortho-, para-director. The combined directing effects of these substituents will determine the position of incoming electrophiles. The most likely position for substitution would be the C6 position, which is ortho to the activating acetamido group and para to the methyl group, and is not sterically hindered.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagent | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | N-(6-nitro-2,4-dichloro-5-methylphenyl)acetamide |

| Halogenation | Br₂, FeBr₃ | N-(6-bromo-2,4-dichloro-5-methylphenyl)acetamide |

| Sulfonation | SO₃, H₂SO₄ | 2-acetamido-5,7-dichloro-6-methylbenzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | N-(6-acetyl-2,4-dichloro-5-methylphenyl)acetamide |

Nucleophilic Substitution Reactions of Halogen Substituents

Nucleophilic aromatic substitution (SNAr) of aryl halides is generally difficult and requires harsh reaction conditions. nih.gov However, the presence of electron-withdrawing groups ortho or para to the halogen can facilitate this reaction. researchgate.net In this compound, the acetamido group is not strongly electron-withdrawing. Therefore, substitution of the chlorine atoms would likely require forcing conditions, such as high temperatures and pressures, or the use of a strong nucleophile. The chlorine at C4 is para to the methyl group and meta to the acetamido group, while the chlorine at C2 is ortho to the acetamido group. The presence of the acetamido group ortho to the chlorine at C2 could potentially facilitate nucleophilic attack at this position to a limited extent.

Modification of the Acetyl Moiety

The acetyl group offers further avenues for derivatization. The methyl group of the acetyl moiety can undergo reactions typical of α-carbons to a carbonyl group, such as halogenation under acidic or basic conditions. The carbonyl group itself can be a site for various reactions. For instance, hydrolysis of the amide bond can regenerate the corresponding aniline (B41778), 2,4-dichloro-5-methylaniline. google.com This reaction is typically carried out under acidic or basic conditions.

Synthesis of Advanced Chemical Building Blocks and Intermediates Utilizing this compound

The structural framework of this compound makes it a potentially valuable starting material for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceutical intermediates.

One notable example is the synthesis of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, a related compound, which proceeds from 2,4-dichloro-5-methoxyaniline. chemicalbook.com This suggests that this compound could similarly be a precursor to a variety of functionalized acetamides.

Furthermore, a related compound, N-(4,5-dichloro-2-nitrophenyl)acetamide, is a key intermediate in the synthesis of the anthelmintic drug Triclabendazole. google.com This process involves the condensation of the acetamide (B32628) with 2,3-dichlorophenol. This highlights the potential of this compound derivatives in the synthesis of biologically active molecules. The synthesis of various N-aryl-2-chloroacetamides and their subsequent reactions to form diverse heterocyclic systems like thiazolidin-4-ones and thiophenes has been extensively reviewed, indicating a broad scope for the application of this compound in constructing novel molecular architectures. ub.edunih.gov N-arylacetamides, in general, are recognized as significant intermediates for the synthesis of medicinal and agrochemical compounds. nih.gov

Biological Activity and Mechanistic Insights of N 2,4 Dichloro 5 Methylphenyl Acetamide Derivatives in Vitro and Pre Clinical Studies

Antimicrobial Activity (Antibacterial, Antifungal) of N-Arylacetamide Derivatives

N-arylacetamide derivatives have demonstrated notable antimicrobial properties, exhibiting activity against a spectrum of bacteria and fungi. These compounds serve as a promising foundation for the development of new anti-infective agents.

The antimicrobial efficacy of N-arylacetamide derivatives has been evaluated against various microbial strains. Studies show that these compounds possess broad-spectrum or specific activities. For instance, certain novel 1,3,4a,9-tetraza-4H-fluoren-2-amines incorporating a phenoxy-N-arylacetamide moiety have shown promising results against Gram-positive bacteria. nih.gov One such derivative exhibited a minimum inhibitory concentration (MIC) value of 78.1 µg/mL against Staphylococcus aureus. nih.gov

Similarly, N-phenylacetamide derivatives containing 4-arylthiazole moieties were tested against several phytopathogenic bacteria, including Xanthomonas oryzae pv. Oryzae (Xoo) and Xanthomonas axonopodis pv. Citri (Xac). rsc.orgnih.gov One of the most effective compounds, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide, recorded a 50% effective concentration (EC50) value of 156.7 µM against Xoo, which was superior to commercial bactericides like bismerthiazol (B1226852) (230.5 µM). rsc.orgnih.gov

In the realm of antifungal activity, new N-arylazole acetamide (B32628) derivatives were tested against several Candida species. Two compounds, in particular, showed significant activity with MIC values below 32 µg/mL against strains such as C. albicans, C. parapsilosis, and C. pseudotropicalis. researchgate.net Another study investigating 2-chloro-N-phenylacetamide found it inhibited all tested strains of fluconazole-resistant C. albicans and C. parapsilosis, with MIC values ranging from 128 to 256 µg/mL. nih.gov

| Compound Class | Microbial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Phenoxy-N-arylacetamide derivative | Staphylococcus aureus | MIC | 78.1 µg/mL | nih.gov |

| N-phenylacetamide with 4-arylthiazole | Xanthomonas oryzae pv. Oryzae (Xoo) | EC50 | 156.7 µM | rsc.orgnih.gov |

| N-arylazole acetamide derivative | Candida species | MIC | < 32 µg/mL | researchgate.net |

| 2-chloro-N-phenylacetamide | Fluconazole-resistant C. albicans | MIC | 128 - 256 µg/mL | nih.gov |

| 2-chloro-N-phenylacetamide | Fluconazole-resistant C. parapsilosis | MIC | 128 - 256 µg/mL | nih.gov |

Beyond inhibiting the growth of planktonic (free-floating) microbial cells, some N-arylacetamide derivatives have shown efficacy in preventing and disrupting biofilms. Biofilms are structured communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antimicrobial agents. mdpi.com

The compound 2-chloro-N-phenylacetamide demonstrated significant activity against biofilms of fluconazole-resistant Candida species. It was found to inhibit up to 92% of biofilm formation and could disrupt up to 87% of pre-formed biofilms. nih.gov This dual action is crucial, as preventing biofilm formation and eradicating established biofilms are both significant challenges in treating persistent infections. mdpi.com Scanning electron microscopy studies on N-phenylacetamide derivatives have also visually confirmed that these compounds can cause cell membrane rupture in bacteria, leading to cell death. rsc.orgnih.gov

Enzyme Inhibition Studies of N-(2,4-Dichloro-5-methylphenyl)acetamide Analogues

Analogues of this compound have been investigated as inhibitors of various enzymes that are implicated in a range of diseases. These studies provide insights into the molecular interactions that govern their inhibitory activity.

α-Glucosidase: Certain N-arylacetamide derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. mdpi.com For instance, N-(4-bromophenyl)-2-(4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxido-2H-benzo[e] nih.govresearchgate.netthiazin-2-yl)acetamide showed an IC50 value of 25.88 µM, making it a more potent inhibitor than the standard drug, acarbose. mdpi.com

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are key targets in the management of neurodegenerative diseases like Alzheimer's. nih.gov Substituted acetamide derivatives have been synthesized and evaluated for their ability to inhibit BChE. One promising compound exhibited an IC50 value of 3.94 µM. ucsf.edu Other studies on different acetamide derivatives have reported IC50 values for AChE inhibition ranging from 44.08 to 100.08 µM. researchgate.net

DNA Gyrase: This essential bacterial enzyme is a validated target for antibacterial drugs. A series of N-phenylpyrrolamides, which are structurally related to N-arylacetamides, were developed as DNA gyrase inhibitors. The most active of these compounds demonstrated an IC50 of 20 nM against Escherichia coli DNA gyrase. Further optimization led to compounds with IC50 values as low as 2–20 nM against E. coli DNA gyrase.

Cyclooxygenase (COX) Enzymes: N-arylacetamides have been explored as inhibitors of COX enzymes, which are central to the inflammatory pathway. The selectivity and potency of these compounds are often dependent on the nature and size of the substituents on the acetamide scaffold. For example, [(1,5-disubstituted phenyl-1H-imidazol-2-yl) thio] -N-thiazol-2-yl acetamide derivatives have been studied, with molecular docking suggesting strong interactions with the COX-II active site.

| Enzyme | Compound Class | IC50 Value | Reference |

|---|---|---|---|

| α-Glucosidase | N-arylacetamide derivative | 25.88 µM | mdpi.com |

| Butyrylcholinesterase (BChE) | Substituted acetamide derivative | 3.94 µM | ucsf.edu |

| Acetylcholinesterase (AChE) | Benzohydrazide-derived carboxamide | 44.08 µM | researchgate.net |

| E. coli DNA Gyrase | N-phenylpyrrolamide derivative | 20 nM |

Understanding the mechanism of enzyme inhibition is vital for rational drug design. Kinetic and molecular docking studies have shed light on how N-arylacetamide analogues interact with their target enzymes.

For BChE inhibition, Lineweaver-Burk plot analysis indicated that a potent acetamide derivative acted as a mixed-type inhibitor. ucsf.edu Docking studies further revealed that this compound binds to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the BChE active site. ucsf.edu

In the case of α-glucosidase and α-amylase, kinetic studies found one highly active N-arylacetamide derivative to be a non-competitive inhibitor of α-glucosidase and a competitive inhibitor of α-amylase. mdpi.com A graphical method of plotting experimental data can be used to identify the type of inhibition (competitive, noncompetitive, or uncompetitive) and to determine key kinetic parameters.

Molecular docking of acetamide derivatives into the COX-II enzyme has shown that the nitrogen atom of the acetamide moiety can form hydrogen bonds with key amino acid residues, such as Trp 387 and Ser 353, suggesting a strong basis for their inhibitory effect.

Exploration of Other In Vitro Biological Modulations (e.g., Anti-inflammatory, Anti-tubercular, Antiprotozoal)

The structural versatility of N-arylacetamides has led to the exploration of their potential in modulating other biological processes, including inflammation and infections caused by mycobacteria and protozoa.

Anti-inflammatory Activity: The anti-inflammatory properties of N-arylacetamide derivatives are often linked to their ability to inhibit COX enzymes, particularly the inducible COX-2 isoform. By blocking COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. A variety of acetamide derivatives incorporating different heterocyclic scaffolds like pyrazole, triazole, and imidazole (B134444) have been designed as potential COX-II inhibitors.

Anti-tubercular Activity: Tuberculosis remains a major global health issue, and new therapeutic agents are urgently needed. researchgate.net Research has shown that certain N-arylacetamide derivatives possess potent anti-tubercular activity. A series of 2-[(2-amino-6-methylpyrimidin-4-yl)sulfanyl]-N-arylacetamides were synthesized, and a derivative bearing a 2,5-dichlorophenyl moiety was found to be threefold more potent than the first-line drug ethambutol. nih.gov Another study on nitroimidazole N-arylacetamides reported strong activity against the H37Rv strain of Mycobacterium tuberculosis and significant inhibition of multidrug-resistant (MDR) strains. researchgate.net Naphthamide derivatives, a type of arylcarboxamide, have also shown considerable anti-TB activity, with the most active compounds having MIC values of 6.55 µM and 7.11 µM against drug-sensitive M. tuberculosis. rsc.org

Antiprotozoal Activity: Arylacetamide derivatives have also been reported to have good antiprotozoal activity. A series of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides were synthesized as analogues of the drug benznidazole. One compound from this series was found to be 7 times more active against Giardia intestinalis (IC50 of 3.95 µM) and 4 times more active against Trichomonas vaginalis than benznidazole.

Cellular Assays and Molecular Target Identification (excluding human clinical trials)

In the field of drug discovery, the biological activity of novel compounds is extensively profiled through a variety of in vitro and preclinical studies. For derivatives of this compound, cellular assays are fundamental in determining their potential therapeutic effects and elucidating their mechanisms of action. This research has primarily concentrated on anticancer and antimicrobial activities, with studies identifying specific cellular processes affected and, in some cases, the molecular targets involved.

Anticancer Activity Screening

Derivatives of the this compound scaffold have been synthesized and evaluated for their cytotoxic potential against various human cancer cell lines. The primary method for screening these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric technique that measures cell metabolic activity and, by extension, cell viability. nih.govscispace.com A reduction in cell viability upon exposure to a compound indicates a cytotoxic (cell-killing) or cytostatic (cell growth-inhibiting) effect.

Research findings are typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Studies on various acetamide derivatives have reported cytotoxic activity against a range of cancer cell lines, including those from lung carcinoma (A549), cervical cancer (Hela), glioblastoma (U87), prostate cancer (PC3), neuroblastoma (SKNMC), and colon cancer (HT-29). nih.govijcce.ac.irnih.gov For instance, certain N-phenylacetamide derivatives have demonstrated potent activity against prostate cancer cell lines, while other related compounds have shown significant effects against neuroblastoma and colon cancer cells. nih.govnih.gov

The table below summarizes representative data from cytotoxicity evaluations of various acetamide derivatives against cancer cell lines.

| Derivative Class | Cell Line | Assay | Endpoint | Example Result (µM) |

| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide | SKNMC (Neuroblastoma) | MTT | IC50 | 4.5 nih.gov |

| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide | HT-29 (Colon Cancer) | MTT | IC50 | 3.1 nih.gov |

| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide | PC3 (Prostate Cancer) | MTT | IC50 | 12.6 nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide | PC3 (Prostate Cancer) | MTS | IC50 | 52 nih.gov |

| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide | Hela (Cervical Cancer) | MTT | IC50 | 1.3 ijcce.ac.ir |

Antimicrobial Activity Evaluation

The acetamide scaffold is also a component of molecules investigated for antimicrobial properties. nih.gov Cellular assays for these derivatives involve screening against a panel of pathogenic microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans). nih.govmdpi.com

The primary endpoint in these assays is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that prevents visible microbial growth. nih.govmdpi.com Some studies have shown that specific structural modifications, such as the inclusion of a chloro atom in the acetamide structure, can significantly enhance antimicrobial activity. nih.gov The bactericidal (killing) or bacteriostatic (inhibiting growth) nature of a compound is further determined by comparing the MIC to the Minimum Bactericidal Concentration (MBC). A compound is considered bactericidal if the MBC is not more than four times the MIC. nih.gov

| Derivative Class | Organism Type | Representative Organism | Assay | Endpoint |

| N-chloro aryl acetamides | Gram-positive bacteria | S. aureus | Broth Dilution | MIC researchgate.net |

| Acetamidoaurones | Gram-negative bacteria | E. coli | Broth Dilution | MIC mdpi.com |

| Acetamidoaurones | Fungi | C. albicans | Broth Dilution | MIC mdpi.com |

| 2-Mercaptobenzothiazole Acetamides | Gram-positive bacteria | Bacillus subtilis | Agar Well Diffusion | Zone of Inhibition nih.gov |

Molecular Target Identification and Mechanistic Insights

Beyond determining cell viability or microbial growth, research aims to identify the specific molecular targets and pathways through which these compounds exert their effects. For anticancer derivatives, this involves assays that probe for hallmarks of apoptosis (programmed cell death).

Key mechanistic studies for anticancer acetamide derivatives include:

Caspase Activation: Measuring the activity of enzymes like caspase-3, which are critical executioners of apoptosis. ijcce.ac.irijcce.ac.ir

Mitochondrial Membrane Potential (MMP): Assessing the disruption of the MMP, an early event in the apoptotic cascade. ijcce.ac.irijcce.ac.ir

Reactive Oxygen Species (ROS) Generation: Quantifying the production of ROS, which can induce oxidative stress and trigger cell death. ijcce.ac.irijcce.ac.ir

In other therapeutic areas, molecular targets have been identified more directly. For example, specific N-phenyl-2-(phenyl-amino) acetamide derivatives have been designed and evaluated as inhibitors of Factor VIIa, a serine protease involved in the blood coagulation cascade, demonstrating their potential as anticoagulants. ijper.org Similarly, other N-substituted acetamide derivatives have been identified as potent and selective antagonists for the P2Y14 receptor, a target for inflammatory diseases. nih.gov These studies often use specific enzyme inhibition assays or receptor binding assays to confirm the interaction between the compound and its molecular target.

Structure Activity Relationship Sar Studies of N 2,4 Dichloro 5 Methylphenyl Acetamide Analogues

Impact of Substituent Variation on Biological Activity and Chemical Reactivity

The biological activity and chemical reactivity of N-phenylacetamide derivatives are significantly influenced by the nature and position of substituents on the phenyl ring and modifications to the amide functionality.

The presence and positioning of halogen atoms on the phenyl ring of N-phenylacetamide analogues play a critical role in their biological activity. Studies on various N-(substituted phenyl)-2-chloroacetamides have shown that halogenation can significantly impact their antimicrobial potential. nih.gov For instance, halogenated p-substituted phenyl rings, such as in N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, have been associated with high lipophilicity, which facilitates passage through the phospholipid bilayer of cell membranes, contributing to their activity. nih.govsrce.hr

The specific 2,4-dichloro substitution pattern in N-(2,4-Dichloro-5-methylphenyl)acetamide is expected to confer distinct electronic and steric properties. In a series of 2,3-dioxoindolin-N-phenylacetamide derivatives evaluated for inhibitory activity against CDC25B and PTP1B enzymes, compounds with electron-withdrawing groups, including halogens, generally displayed better activity. scielo.br The position of the halogen substituent was also found to be a significant factor, with the order of potency for chlorinated compounds being ortho > para > meta. scielo.br This suggests that the ortho and para positioning of the chlorine atoms in this compound is likely a key determinant of its biological effects. The introduction of multiple halogen substituents, such as in 2,4-dibromo derivatives, has also been shown to result in potent inhibitory activity. scielo.br

The following table summarizes the influence of halogenation on the inhibitory activity of some N-phenylacetamide derivatives against PTP1B, illustrating the importance of the substitution pattern.

| Compound | Substituent | IC50 (µg/mL) for PTP1B Inhibition |

| 2f | o-Cl | 2.9 |

| 2g | m-Cl | 12.5 |

| 2h | p-Cl | 8.3 |

| 2k | 2,4-Br2 | 6.1 |

Data sourced from studies on 2,3-dioxoindolin-N-phenylacetamide derivatives. scielo.br

The position of the methyl group on the phenyl ring also modulates the biological activity of N-phenylacetamide analogues. In studies of N-phenylacetamide derivatives for antidepressant activity, it was observed that electron-releasing groups like methyl at the ortho and para positions had a favorable influence on activity compared to the unsubstituted analogue. nih.gov This suggests that the methyl group at the 5-position (meta to the acetamide (B32628) linkage) in this compound, in conjunction with the dichloro substitutions, contributes to a unique electronic and steric profile that influences its interaction with biological targets. The interplay between the electron-withdrawing halogens and the electron-donating methyl group can create a complex electronic environment on the phenyl ring, which can be critical for molecular recognition and binding affinity.

The amide linkage is a cornerstone of the N-phenylacetamide scaffold and modifications to this group can profoundly alter biological activity. The secondary amide linkage is often preferred for maintaining activity in certain classes of N-phenylacetamides. nih.gov The nitrogen and carbonyl groups of the amide can participate in crucial hydrogen bonding interactions with biological targets. Altering the amide bond, for instance, by replacing it with bioisosteres, could disrupt these interactions and lead to a loss of activity. Conversely, constraining the amide bond within a cyclic structure or modifying the N-substituent can lead to changes in conformation and potency. For example, in a study of N-phenylacetamide derivatives as sodium channel blockers, modifications to the amine portion and the alkyl linkage of the amide were explored, revealing that a three-carbon spacer between the amide and an amine was optimal. nih.gov

Computational SAR Modeling (QSAR, Molecular Docking) for Activity Prediction

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are invaluable tools for predicting the biological activity of this compound analogues and for understanding their mechanism of action at a molecular level.

QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. wikipedia.org For newly synthesized N-(substituted phenyl)-2-chloroacetamides, QSAR analysis has been used to screen for their antimicrobial potential based on cheminformatics prediction models. nih.govimi.hr These models often rely on physicochemical descriptors such as lipophilicity, electronic effects, and steric parameters to predict biological activity. nih.gov

Molecular docking simulations can provide insights into the binding modes of N-phenylacetamide analogues within the active site of a biological target. researchgate.net For instance, docking studies of phenoxyacetanilide derivatives against the COX-2 enzyme have been used to predict binding affinities and correlate them with in vivo anti-inflammatory activity. researchgate.net In the context of this compound, docking studies could elucidate how the dichloro and methyl substituents interact with specific residues of a target protein, thereby explaining the observed activity and guiding the design of more potent analogues. For example, molecular docking of N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates into the active site of carbonic anhydrase isoforms has been used to predict binding conformations and affinities. nih.gov

Design Principles for Enhanced Biological Potency or Selectivity

Based on the SAR and computational studies of N-phenylacetamide analogues, several design principles can be formulated to enhance the biological potency or selectivity of this compound.

Optimization of Phenyl Ring Substitution: The existing 2,4-dichloro-5-methyl substitution pattern provides a strong starting point. Further optimization could involve exploring other halogen substitutions at these positions (e.g., fluorine, bromine) to fine-tune lipophilicity and electronic properties. The position and nature of the alkyl group could also be varied to probe steric and electronic effects further. Studies have shown that electron-withdrawing groups on the phenyl ring can be favorable for certain activities. scielo.brnih.gov

Modification of the Acetamide Moiety: The N-acetyl group can be modified to explore interactions with the target protein. For example, replacing the methyl group of the acetamide with larger or more functionalized groups could lead to additional binding interactions.

Conformational Constraint: Introducing conformational rigidity into the molecule, for instance by incorporating the amide bond into a heterocyclic ring system, could lock the molecule into a bioactive conformation, potentially increasing potency and selectivity.

Bioisosteric Replacement: The amide bond could be replaced with bioisosteres to improve metabolic stability or to alter binding modes. However, as the amide is often crucial for activity, such modifications must be approached with caution.

By systematically applying these design principles and utilizing computational modeling to predict the effects of structural modifications, it is possible to rationally design novel analogues of this compound with improved therapeutic potential.

Role in Advanced Chemical Synthesis and Materials Science

N-(2,4-Dichloro-5-methylphenyl)acetamide as a Precursor for Heterocyclic Compounds

The strategic placement of chloro, methyl, and acetamido groups on the phenyl ring of this compound makes it an ideal starting material for the synthesis of various heterocyclic compounds. The acetamide (B32628) functionality, in particular, serves as a reactive handle for cyclization reactions, leading to the formation of nitrogen-containing heterocycles, which are core structures in many biologically active molecules.

While direct and extensive research on this compound as a precursor is still an expanding field, the reactivity of analogous N-arylacetamides provides a strong indication of its potential pathways. For instance, N-arylacetamides are known to be significant intermediates in the synthesis of a variety of medicinal, agrochemical, and pharmaceutical compounds. The chloro- and methyl- substituents on the phenyl ring of this compound can modulate the electronic properties of the molecule, thereby influencing the regioselectivity and stereoselectivity of cyclization reactions.

General reaction pathways for analogous compounds often involve intramolecular cyclization or condensation reactions with other bifunctional molecules to yield heterocyclic systems such as:

Benzimidazoles: Reaction with ortho-phenylenediamines can lead to the formation of substituted benzimidazoles, a class of compounds with a broad spectrum of biological activities.

Quinazolinones: Condensation with anthranilic acid or its derivatives can provide access to quinazolinone scaffolds, which are present in numerous pharmaceutical agents.

Triazoles: The acetamide group can be transformed into other functional groups that can participate in cycloaddition reactions to form triazole rings, which are important pharmacophores.

The following table outlines potential heterocyclic systems that could be synthesized from this compound based on the known reactivity of similar acetamide derivatives.

| Heterocyclic System | Potential Reaction Partner | Key Reaction Type |

| Benzimidazoles | o-Phenylenediamines | Condensation/Cyclization |

| Quinazolinones | Anthranilic Acids | Condensation/Cyclization |

| Triazoles | Azides | Cycloaddition |

| Oxadiazoles | Hydrazides | Condensation/Cyclization |

It is important to note that while these pathways are chemically plausible, specific experimental data for this compound in these transformations is not yet widely reported in the scientific literature, representing a promising area for future research.

Applications in the Synthesis of Complex Organic Molecules

The utility of this compound extends beyond the synthesis of simple heterocycles to its role as a key intermediate in the assembly of more complex organic molecules. The presence of multiple reactive sites—the aromatic ring, the methyl group, and the acetamide linkage—allows for a variety of chemical modifications, making it a valuable building block in multi-step synthetic sequences.

The dichlorinated phenyl ring can undergo various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. These reactions are fundamental in the construction of complex molecular architectures found in natural products, pharmaceuticals, and functional materials.

Furthermore, the acetamide group can be hydrolyzed to the corresponding aniline (B41778), which is a versatile precursor for a wide range of chemical transformations, including diazotization followed by Sandmeyer reactions to introduce a variety of functional groups. The aniline can also be a nucleophile in the synthesis of other complex structures.

The potential applications of this compound as an intermediate are summarized in the table below, drawing parallels from established organic synthesis methodologies.

| Transformation | Potential Reagents | Resulting Functionality | Application in Complex Synthesis |

| Cross-Coupling Reactions | Boronic acids, Alkynes, Alkenes | Biaryls, Substituted alkynes, Substituted alkenes | Construction of extended conjugated systems, linking molecular fragments |

| Hydrolysis | Acid or Base | Aniline | Precursor for further functionalization, synthesis of azo dyes |

| N-Alkylation/N-Arylation | Alkyl/Aryl halides | Substituted Amide | Modification of electronic and steric properties |

| Directed ortho-Metalation | Organolithium reagents | Functionalized aromatic ring | Site-selective introduction of substituents |

These potential transformations highlight the versatility of this compound as a scaffold for the synthesis of a wide array of complex organic molecules with potential applications in various fields of chemistry.

Emerging Research Frontiers in this compound Utilization

While the full potential of this compound is yet to be completely explored, several emerging research areas are beginning to recognize its value. The unique combination of functional groups suggests its utility in fields beyond traditional organic synthesis.

Materials Science: The dichlorinated aromatic ring could serve as a monomer or a precursor to monomers for the synthesis of novel polymers with tailored electronic and physical properties. The presence of chlorine atoms can enhance flame retardancy and thermal stability in polymeric materials. Furthermore, the acetamide functionality can participate in hydrogen bonding, which could be exploited in the design of self-assembling materials and supramolecular structures.

Agrochemicals: The structural motifs present in this compound are found in some classes of herbicides and pesticides. Research into new agrochemicals could leverage this compound as a starting point for the development of more potent and selective active ingredients.

Medicinal Chemistry: As a fragment for drug discovery, this compound offers a unique substitution pattern that can be explored for its interaction with biological targets. Its potential as a precursor to various heterocyclic systems, which are known to be biologically active, makes it an attractive starting point for the development of new therapeutic agents.

The future of this compound research lies in the detailed investigation of its reactivity and the creative application of its derivatives in these and other cutting-edge fields of science and technology. As synthetic methodologies continue to advance, it is anticipated that this versatile compound will find increasing use as a key building block in the creation of novel and functional molecules.

Q & A

Basic Research Questions

Q. What spectroscopic and analytical techniques are recommended for characterizing N-(2,4-Dichloro-5-methylphenyl)acetamide, and how should data interpretation be approached?

- Methodology : Use a combination of IR spectroscopy (to confirm the amide C=O stretch near 1650–1680 cm⁻¹), ¹H/¹³C NMR (to verify aromatic protons, methyl groups, and acetamide substituents), and mass spectrometry (for molecular ion confirmation at m/z 218.08 ). Cross-validate with elemental analysis (C, H, N, Cl) for purity assessment. For structural ambiguity, compare spectral data with analogs, such as N-(2,4-dimethylphenyl)acetamide, which shares similar functional groups .

Q. What synthetic routes are documented for this compound, and what are critical reaction parameters?

- Methodology : The compound is typically synthesized via acylation of 2,4-dichloro-5-methylaniline using acetyl chloride in anhydrous conditions. Key steps include:

- Maintaining a pH-controlled environment (e.g., using pyridine as a base) to prevent hydrolysis of the acetylating agent.

- Purification via recrystallization from ethanol/water mixtures to isolate high-purity crystals (>95%) .

- Monitor reaction completion via TLC (silica gel, hexane:ethyl acetate 3:1) and confirm absence of starting amine by FTIR.

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

- Methodology : Determine solubility in common solvents (e.g., DMSO, ethanol, chloroform) using HPLC-grade solvents and gravimetric analysis. For stability:

- Conduct accelerated degradation studies under varying pH (1–13), temperature (25–60°C), and light exposure.

- Analyze degradation products via LC-MS to identify hydrolytic pathways (e.g., cleavage of the amide bond) .

Advanced Research Questions

Q. How can contradictory data on reaction yields or byproduct formation be resolved in the synthesis of this compound?

- Methodology :

- Optimize solvent systems : Replace polar aprotic solvents (e.g., DMF) with toluene to minimize side reactions like dimerization .

- Use DoE (Design of Experiments) to evaluate interactions between temperature, stoichiometry, and reaction time. For example, higher temperatures (>80°C) may increase acetyl chloride reactivity but risk decomposition.

- Characterize byproducts (e.g., diacetylated derivatives) via HRMS/MS and propose mechanistic pathways .

Q. What advanced techniques are suitable for elucidating crystal structure and intermolecular interactions of this compound?

- Methodology :

- Perform single-crystal X-ray diffraction to resolve bond lengths, angles, and packing motifs. Compare with structurally related acetamides (e.g., N-(4-Chloro-2-nitrophenyl) analogs) to identify hydrogen-bonding patterns (N–H···O=C) .

- Supplement with DFT calculations (e.g., B3LYP/6-31G*) to model electronic properties and validate experimental data .

Q. How can researchers investigate the compound’s potential biological activity, and what assay design considerations are critical?

- Methodology :

- Screen for enzyme inhibition (e.g., acetylcholinesterase) using UV-Vis kinetic assays. Optimize substrate concentration (Km value determination) and include positive controls (e.g., donepezil) .

- For cytotoxicity, use MTT assays on cell lines (e.g., HEK-293), ensuring dose-response curves (1–100 µM) and solvent controls (DMSO <0.1%).

- Address solubility limitations by preparing stock solutions in DMSO followed by serial dilution in buffer .

Q. What strategies are recommended for resolving discrepancies in reported logP or pKa values for this compound?

- Methodology :

- Experimentally determine logP via shake-flask method (octanol/water partitioning) with HPLC quantification. Compare with computational predictions (e.g., XLogP3 from PubChem) .

- For pKa, use potentiometric titration in aqueous-organic mixtures (e.g., 20% methanol) to enhance solubility. Validate with spectrophotometric methods (UV-Vis pH titration) .

Methodological Notes

- Safety : Handle with nitrile gloves and fume hood due to potential irritancy (analogous to N-(4-Methoxyphenyl)acetamide ).

- Data Validation : Cross-reference spectral libraries (NIST Chemistry WebBook) for IR/NMR peaks .

- Contradiction Management : Replicate literature procedures (e.g., ) with controlled variables to identify optimal conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.